molecular formula C13H10Cl2N2O2 B14921851 N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide

N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide

Cat. No.: B14921851
M. Wt: 297.13 g/mol
InChI Key: MIAGDOGUKJCAOW-LZYBPNLTSA-N
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Description

N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a furan ring and a hydrazide group, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

2,4-dichlorobenzaldehyde+furan-2-carbohydrazideN’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide\text{2,4-dichlorobenzaldehyde} + \text{furan-2-carbohydrazide} \rightarrow \text{N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide} 2,4-dichlorobenzaldehyde+furan-2-carbohydrazide→N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazides.

Scientific Research Applications

N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-thiophenecarbohydrazide
  • N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide
  • N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]isonicotinohydrazide

Uniqueness

N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide is unique due to its specific structural features, including the furan ring and hydrazide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C13H10Cl2N2O2/c1-8(10-5-4-9(14)7-11(10)15)16-17-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,17,18)/b16-8+

InChI Key

MIAGDOGUKJCAOW-LZYBPNLTSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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